2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-Hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic scaffold widely utilized in medicinal chemistry and organic synthesis. The compound features a propyl chain substituted with a hydroxy group and a phenylamino moiety, distinguishing it from other isoindole-dione derivatives. Isoindole-1,3-diones are often employed as intermediates in drug development due to their stability and capacity for functionalization .
Properties
IUPAC Name |
2-(3-anilino-2-hydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-13(10-18-12-6-2-1-3-7-12)11-19-16(21)14-8-4-5-9-15(14)17(19)22/h1-9,13,18,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCKQOTVIFPWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method includes the reaction of phthalic anhydride with 2-amino-3-phenylpropan-1-ol under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as toluene, with heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylamino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Antiviral Activity
Recent research highlights the compound's potential as an antiviral agent. It has been evaluated for its effectiveness against various viruses, including:
- Hepatitis C Virus (HCV) : Studies have shown that derivatives of isoindole compounds exhibit significant antiviral activity against HCV, potentially inhibiting viral replication mechanisms .
- Influenza Viruses : The compound has been tested for its inhibitory effects on different strains of influenza, demonstrating promising results in reducing viral loads in vitro .
Cancer Therapy
Isoindole derivatives are being investigated for their anticancer properties. The structural characteristics of 2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione allow for interactions with cellular pathways involved in tumor growth and metastasis. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways .
Neuroprotective Effects
Research into neuroprotective applications is ongoing. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and neuroinflammation. This could lead to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table of Biological Activities
Case Study 1: Antiviral Efficacy Against HCV
A study conducted by researchers at MDPI explored the efficacy of isoindole derivatives against HCV. The researchers synthesized various derivatives and tested their antiviral activity in vitro. The results indicated that certain modifications to the isoindole structure significantly enhanced antiviral potency, suggesting a pathway for developing new antiviral drugs targeting HCV .
Case Study 2: Cancer Cell Apoptosis Induction
In another study published by James Cook University, researchers investigated the effects of isoindole compounds on cancer cell lines. The study found that treatment with this compound led to increased rates of apoptosis in breast cancer cells. This finding supports further exploration into the compound's mechanism of action and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Amino and Hydroxy Groups
- This contrasts with 2-[3-(methylamino)propyl]-... hydrochloride, where the methylamino group and HCl salt improve aqueous solubility but limit membrane permeability .
- The chiral 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-... derivative demonstrates how fluorination and stereochemistry influence bioactivity, likely targeting enzymes or receptors .
Halogen and Silyl Modifications
Heterocyclic Extensions
Biological Activity
The compound 2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 10554-11-7) is an organic molecule with significant potential in medicinal chemistry. Its unique isoindole structure and functional groups allow it to interact with various biological targets, particularly in the context of enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 296.33 g/mol. The structure features a hydroxypropyl moiety attached to an isoindole core, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 296.33 g/mol |
| Melting Point | 208-211 °C |
| Solubility | Slightly soluble in DMSO |
| LogP | 0.6 at 25 °C |
| CAS Number | 10554-11-7 |
One of the primary biological activities of this compound is its inhibition of protein kinase CK2 , a serine/threonine kinase involved in numerous cellular processes such as cell cycle regulation, apoptosis, and transcriptional control. The inhibition occurs through competitive binding at the ATP-binding site of CK2, effectively blocking the phosphorylation of target proteins.
Binding Affinity
Studies have demonstrated that the compound exhibits a significant binding affinity for CK2, which has been quantified using various biochemical assays. For example, the half-maximal inhibitory concentration (IC50) for CK2 inhibition has been reported at approximately 90.28 µM . This level of inhibition suggests potential therapeutic applications in conditions where CK2 activity is dysregulated, such as cancer.
Comparative Biological Activity
To understand the uniqueness of this compound relative to other similar molecules, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 1H-Isoindole-1,3(2H)-dione | Isoindole core | Moderate kinase inhibition | Lacks hydroxypropyl moiety |
| N-Phenylphthalimide | Phthalimide structure | Limited biological activity | More stable but less reactive |
| 4-Aminophenyl Morpholine | Morpholine ring | Weak interaction with kinases | Simpler structure with lower complexity |
| 2-Hydroxy-3-(phenylamino)propyl | Hydroxypropyl moiety | Strong CK2 inhibition | Unique binding interactions |
Pharmacological Implications
The inhibition of CK2 by this compound has implications for various therapeutic areas:
- Cancer Therapy : CK2 is often overexpressed in tumors; thus, inhibitors like this compound may serve as potential anticancer agents.
- Inflammation and Pain Management : The compound's structural analogs have shown activity against cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. Inhibition studies reveal that certain derivatives exhibit greater selectivity towards COX-2 compared to traditional NSAIDs like meloxicam .
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- A study demonstrated that derivatives of this compound showed enhanced anti-inflammatory activity by selectively inhibiting COX-2 while sparing COX-1 activity, which is crucial for maintaining gastrointestinal integrity .
- Another investigation into its neuroprotective effects suggested that it can cross the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic pathways for 2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodological Answer : The compound belongs to the phthalimide class, characterized by a 1,3-dioxoisoindoline core. A plausible synthetic route involves:
Core Formation : Reacting isoindole-1,3-dione derivatives with epoxide intermediates under basic conditions to introduce the hydroxypropyl group.
Amino Functionalization : Coupling the intermediate with phenylamine via nucleophilic substitution or reductive amination.
Key considerations:
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm the hydroxypropyl and phenylamino substituents.
- FT-IR : Peaks at ~1700–1750 cm for the isoindole-dione carbonyl groups.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Melting Point Analysis : Compare with literature values for purity assessment (analogous compounds report melting points near 120–150°C) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Use HPLC (>98% purity) and elemental analysis to validate compound integrity.
- Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) across studies.
- Structural Confirmation : Perform X-ray crystallography to rule out stereochemical ambiguities.
Reference frameworks from and suggest aligning experimental design with a theoretical model (e.g., receptor-binding hypotheses) to contextualize results .
Q. What computational strategies are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes or receptors.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- MD Simulations : Model dynamic behavior in solvated systems (e.g., water or lipid bilayers).
Validate predictions with experimental data (e.g., IC values from enzyme assays) .
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2 factorial design to evaluate variables:
Safety and Handling Considerations
Q. What precautions are critical for handling this compound in laboratory settings?
| Precaution | Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, goggles |
| Ventilation | Use fume hoods for powder handling |
| Storage | Desiccator, away from light/moisture |
- Emergency protocols: Rinse skin/eyes with water for 15 minutes and seek medical attention if exposed .
Theoretical and Mechanistic Frameworks
Q. How can researchers integrate this compound into a broader biochemical study?
- Methodological Answer : Link its structure-activity relationship (SAR) to existing theories:
- Enzyme Inhibition : Hypothesize binding to cysteine proteases via the isoindole-dione motif.
- Pharmacophore Modeling : Map functional groups (hydroxy, phenylamino) to known bioactive scaffolds.
Design dose-response experiments to test mechanistic predictions, aligning with ’s emphasis on theory-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
